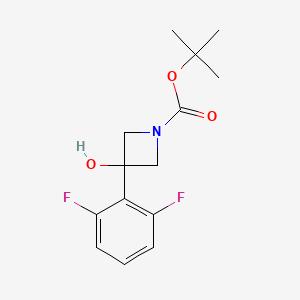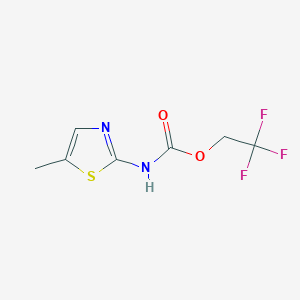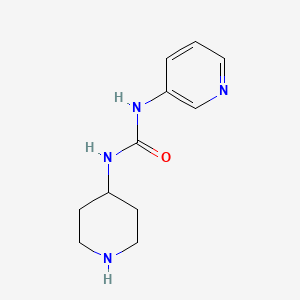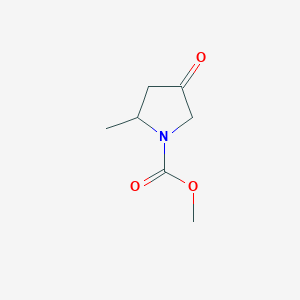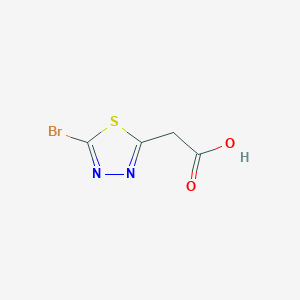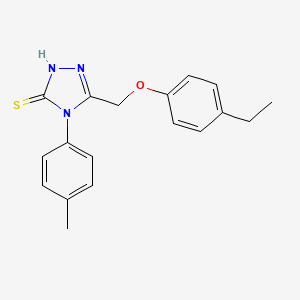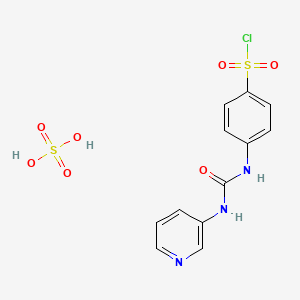
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula C12H12ClN3O7S2. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used in proteomics research and other biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of pyridine-3-amine with isocyanate to form the ureido intermediate. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and water. Reaction conditions typically involve solvents such as dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in sulfonic acids .
Applications De Recherche Scientifique
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to label and identify proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(Pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate: Similar structure but with a different position of the pyridine nitrogen.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate: Another positional isomer with the nitrogen in the 2-position of the pyridine ring.
Uniqueness
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to its specific reactivity and the position of the pyridine nitrogen, which influences its binding properties and reactivity. This makes it particularly useful in certain biochemical applications where other isomers may not be as effective .
Propriétés
Formule moléculaire |
C12H12ClN3O7S2 |
|---|---|
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)11-5-3-9(4-6-11)15-12(17)16-10-2-1-7-14-8-10;1-5(2,3)4/h1-8H,(H2,15,16,17);(H2,1,2,3,4) |
Clé InChI |
UYVXGBXEJZCSCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
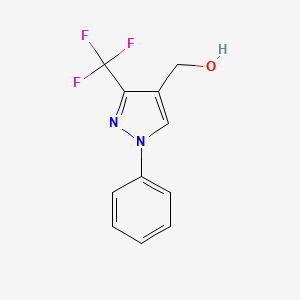
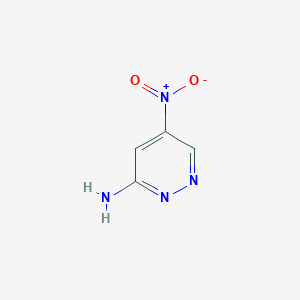
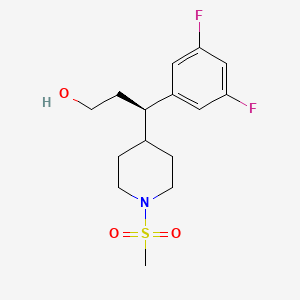
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)

